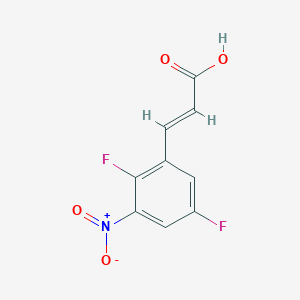
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid typically involves the nitration of 2,5-difluorophenylacetic acid followed by a Knoevenagel condensation reaction with malonic acid. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(2,5-Difluoro-3-aminophenyl)acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Michael adducts with different nucleophiles.
科学研究应用
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the acrylic acid moiety can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 3,3-Difluoro-2-(2-indolinylmethyl)acrylic acid
Comparison
Compared to similar compounds, 3-(2,5-Difluoro-3-nitrophenyl)acrylic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H5F2NO4 |
|---|---|
分子量 |
229.14 g/mol |
IUPAC 名称 |
(E)-3-(2,5-difluoro-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(11)7(4-6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI 键 |
NBHCNAIQUDKOKT-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)[N+](=O)[O-])F |
规范 SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


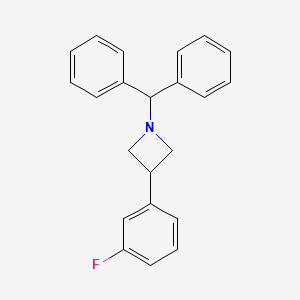
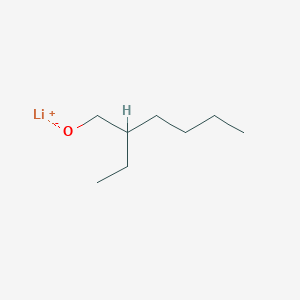



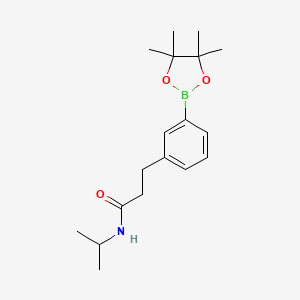
![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
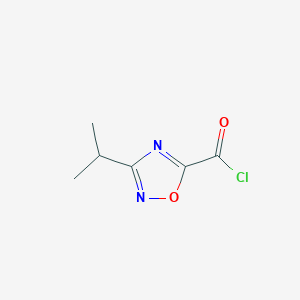

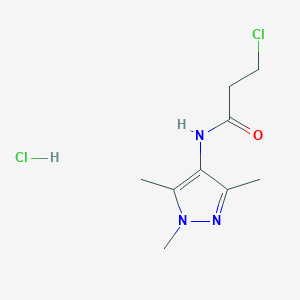
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
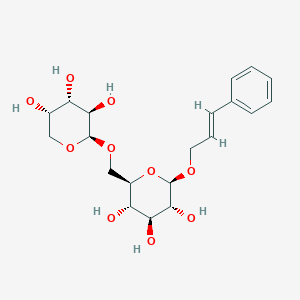

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
